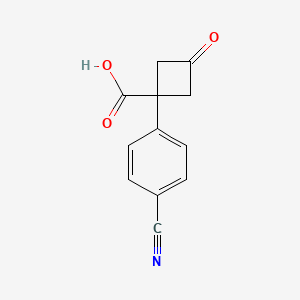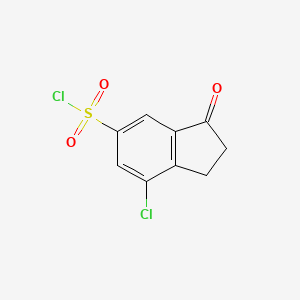
4-(difluoromethyl)-3-methylbenzene-1-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-3-methylbenzene-1-sulfonylchloride is an organofluorine compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. The presence of the difluoromethyl group imparts distinct characteristics to the compound, making it valuable in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-3-methylbenzene-1-sulfonylchloride typically involves the introduction of the difluoromethyl group onto a benzene ring followed by sulfonylation. One common method involves the reaction of 3-methylbenzene with difluoromethylating agents under specific conditions to introduce the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound often involves optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. Additionally, continuous flow reactors may be employed to scale up the production while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-methylbenzene-1-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, sulfonic acids, and sulfinic acids .
Scientific Research Applications
4-(Difluoromethyl)-3-methylbenzene-1-sulfonylchloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-3-methylbenzene-1-sulfonylchloride involves its ability to interact with various molecular targets through its functional groups. The difluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl chloride group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)-3-methylbenzene-1-sulfonylchloride
- 4-(Chloromethyl)-3-methylbenzene-1-sulfonylchloride
- 4-(Bromomethyl)-3-methylbenzene-1-sulfonylchloride
Uniqueness
4-(Difluoromethyl)-3-methylbenzene-1-sulfonylchloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to other halomethyl derivatives. This uniqueness makes it valuable in specific chemical transformations and applications where the difluoromethyl group plays a crucial role .
Properties
IUPAC Name |
4-(difluoromethyl)-3-methylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O2S/c1-5-4-6(14(9,12)13)2-3-7(5)8(10)11/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYZTQHSMDUGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate](/img/structure/B6606485.png)
![tert-butyl 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-3-carboxylate](/img/structure/B6606498.png)
![(2S,4R)-2-amino-4-[3-({[(4-{2-[(1E,4E)-4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetyl]imino}cyclohexa-2,5-dien-1-ylidene]hydrazin-1-yl}phenyl)carbamoyl]methyl}carbamoyl)propyl]pentanedioic acid, trifluoroacetic acid](/img/structure/B6606499.png)
![tert-butylN-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate](/img/structure/B6606509.png)
![4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B6606515.png)

![3-[4-(bromomethyl)phenyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrobromide](/img/structure/B6606536.png)
![2-methyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B6606540.png)



![4-{7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl}morpholine](/img/structure/B6606562.png)


